molecular formula C10H13NO B4059024 N-methyl-2-(4-methylphenyl)acetamide

N-methyl-2-(4-methylphenyl)acetamide

Cat. No.: B4059024
M. Wt: 163.22 g/mol
InChI Key: XVBDNKODNGFLTH-UHFFFAOYSA-N
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Description

N-methyl-2-(4-methylphenyl)acetamide: is an organic compound with the molecular formula C10H13NO It is a derivative of acetamide, where the nitrogen atom is substituted with a methyl group and the acetamide moiety is attached to a 4-methylphenyl group

Properties

IUPAC Name

N-methyl-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-3-5-9(6-4-8)7-10(12)11-2/h3-6H,7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBDNKODNGFLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-methylphenyl)acetamide can be achieved through several methods. One common method involves the reaction of 4-methylacetophenone with methylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and enhances safety during production .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-2-(4-methylphenyl)acetamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of N-methyl-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetyl-2-methylphenyl)acetamide
  • N-(4-methoxyphenyl)acetamide
  • 2-amino-4-methylphenol

Uniqueness

N-methyl-2-(4-methylphenyl)acetamide stands out due to its unique combination of a methyl group on the nitrogen atom and a 4-methylphenyl group attached to the acetamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-methyl-2-(4-methylphenyl)acetamide, also known as a derivative of acetamide, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes a methyl group on the nitrogen atom and a para-methylphenyl moiety, which may influence its reactivity and interaction with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C11H15NC_{11}H_{15}N. Its structure can be represented as follows:

N methyl 2 4 methylphenyl acetamide\text{N methyl 2 4 methylphenyl acetamide}

This structure is significant as it combines both hydrophobic (due to the aromatic ring) and polar (due to the acetamide group) characteristics, which may enhance its ability to interact with various biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to this compound often exhibit antimicrobial properties. For instance, studies on related acetamides have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 3.125 to 100 mg/mL against pathogens like E. coli and S. aureus .

CompoundMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)
A1015
B520
C325

Anti-inflammatory Activity

Another notable aspect of this compound is its potential anti-inflammatory activity. Compounds with similar structures have been reported to inhibit key enzymes involved in inflammatory pathways, such as COX-2 and LOX. The presence of the methylsulfonyl group in related compounds suggests that this compound may also interact with these enzymes, modulating inflammatory responses .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through:

  • Enzyme inhibition : Blocking the activity of enzymes involved in inflammation and microbial resistance.
  • Receptor modulation : Interacting with specific receptors in biological pathways, potentially altering signaling cascades.

Study 1: Antimicrobial Efficacy

A study conducted by Missioui et al. (2022) evaluated the antimicrobial efficacy of various N-arylacetamides, including derivatives similar to this compound. The results demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives achieving MIC values below 10 µg/mL .

Study 2: Inhibition of Inflammatory Pathways

In another investigation, researchers explored the anti-inflammatory properties of related acetamides. The findings indicated that these compounds inhibited COX-2 expression in vitro, suggesting a potential therapeutic application for conditions characterized by chronic inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-2-(4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-methyl-2-(4-methylphenyl)acetamide

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